molecular formula C19H19NO5 B2478495 Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797928-17-6

Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No.: B2478495
CAS No.: 1797928-17-6
M. Wt: 341.363
InChI Key: BNNHTDSAEHDORD-UHFFFAOYSA-N
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Description

Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex substitution pattern. Its structure comprises a methyl ester at the carboxylic acid position, an amino group at the 2-position of the benzene ring, and a substituted acetyloxy-acetyl moiety. The substituent includes a 4-methylphenyl group linked via an acetyloxy bridge, resulting in the full chemical formula C₁₉H₁₉NO₆ (derived from structural analysis).

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13-7-9-14(10-8-13)11-18(22)25-12-17(21)20-16-6-4-3-5-15(16)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNHTDSAEHDORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves the esterification of 2-amino benzoic acid with methyl alcohol in the presence of an acid catalyst. The resulting methyl 2-amino benzoate is then subjected to acetylation with 4-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Acid catalyst for esterification, base catalyst for acetylation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Amides and thioesters.

Scientific Research Applications

Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, differing in substituent groups, ester chains, or positional isomerism. Key comparisons are outlined below:

2-Methoxyethyl 4-{[(4-Methylphenoxy)acetyl]amino}benzoate (C₁₉H₂₁NO₅)

  • Structural Differences: The amino group is at the 4-position of the benzene ring instead of the 2-position. The ester group is 2-methoxyethyl rather than methyl, increasing hydrophilicity.
  • Functional Groups: Contains a phenoxyacetyl-amino group instead of the acetyloxy-acetyl-phenylacetyl chain.
  • Molecular Weight : 343.38 g/mol, higher than the target compound due to the methoxyethyl ester .

Methyl 2-[(4-Ethoxy-4-oxobutyl)amino]benzoate (C₁₄H₁₉NO₄)

  • Structural Differences: Features an aliphatic 4-ethoxy-4-oxobutyl chain on the amino group, lacking aromaticity.
  • Physical Properties: Lower molecular weight (271.26 g/mol) and likely higher solubility in nonpolar solvents compared to the target compound .

Propyl 2-(4-Methylbenzenesulfonamido)benzoate (C₁₈H₂₁NO₄S)

  • Functional Groups : Substituted with a sulfonamide group instead of an acetyloxy-acetyl moiety.

Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate (C₁₆H₁₇NO₄)

  • Substitution Pattern: Methoxy group at the 2-position and a 4-methoxyphenyl-amino group at the 4-position.
  • Molecular Weight : 287.31 g/mol, significantly lower due to simpler substituents .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Amino Position Key Substituents Ester Group
This compound (Target) C₁₉H₁₉NO₆ 369.36 2 Acetyloxy-acetyl-(4-methylphenyl) Methyl
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate C₁₉H₂₁NO₅ 343.38 4 Phenoxyacetyl 2-Methoxyethyl
Methyl 2-[(4-Ethoxy-4-oxobutyl)amino]benzoate C₁₄H₁₉NO₄ 271.26 2 4-Ethoxy-4-oxobutyl Methyl
Propyl 2-(4-Methylbenzenesulfonamido)benzoate C₁₈H₂₁NO₄S 359.43 2 4-Methylbenzenesulfonamido Propyl
Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate C₁₆H₁₇NO₄ 287.31 4 4-Methoxyphenylamino Methyl

Research Findings and Implications

  • Synthetic Routes : The target compound likely employs amidation and esterification steps, analogous to methods used for 2-methoxyethyl derivatives and propyl sulfonamides .
  • Reactivity : The acetyloxy-acetyl group may confer hydrolytic instability under basic conditions, contrasting with sulfonamide derivatives’ resistance to hydrolysis .
  • Potential Applications: While highlights benzoate esters as pesticides (e.g., tribenuron-methyl), the target compound’s bioactivity remains unverified.

Biological Activity

Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H17NO4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group and an ester functional group. The compound's structure facilitates various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its efficacy against various bacterial strains using the agar-well diffusion method. The results demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa13.40 µM
Klebsiella pneumoniae11.29 µM

These findings suggest that the compound may be comparable to conventional antibiotics, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using a carrageenan-induced rat paw model. The compound demonstrated a dose-dependent inhibition of inflammation, with a maximum inhibition percentage reported at 9.3%, compared to a standard indomethacin inhibition of 48% .

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The ester and acetyl groups can undergo hydrolysis in biological systems, leading to the release of active metabolites that modulate biochemical pathways. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could influence receptor signaling related to pain and inflammation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on synthesized derivatives of this compound revealed enhanced antimicrobial activities when combined with amino acids, particularly those containing aromatic residues like tryptophan and phenylalanine .
  • Inflammation Model :
    • In another study focusing on inflammatory responses, this compound was shown to reduce edema significantly, indicating its potential use in treating inflammatory diseases .

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